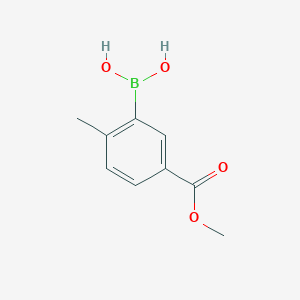

5-Methoxycarbonyl-2-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methoxycarbonyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNCKSWGMBDXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478955 | |

| Record name | 5-METHOXYCARBONYL-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876189-18-3 | |

| Record name | 5-METHOXYCARBONYL-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxycarbonyl-2-methylphenylboronic Acid: Properties, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids are indispensable building blocks. Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2] Among these critical reagents, 5-Methoxycarbonyl-2-methylphenylboronic acid and its derivatives stand out as versatile intermediates for constructing complex molecular architectures. The strategic placement of the methyl and methoxycarbonyl groups on the phenyl ring allows for directed synthesis and the introduction of key functionalities found in numerous pharmaceuticals and advanced materials.[3]

This guide provides an in-depth exploration of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, core reactivity, detailed experimental protocols, and safety considerations. A particular focus will be placed on its more stable and commonly used pinacol ester derivative, explaining the causal reasoning behind its preference in many synthetic applications.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its successful application in the laboratory. This compound is often handled in its more stable pinacol ester form to prevent dehydration into its boroxine anhydride and to improve handling characteristics.[4][5]

Table 1: Chemical Identifiers

| Identifier | This compound | This compound Pinacol Ester |

| CAS Number | 876189-18-3[6][7] | 882679-40-5[8][9] |

| Molecular Formula | C₉H₁₁BO₄[7] | C₁₅H₂₁BO₄[8][9] |

| Molecular Weight | 193.99 g/mol [7][10] | 276.14 g/mol [8][9] |

| IUPAC Name | (5-methoxycarbonyl-2-methylphenyl)boronic acid[7] | Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate[9] |

| Synonyms | 5-Carbomethoxy-2-methylphenylboronic acid | Methyl 4-methyl-3-(pinacolboranyl)benzoate |

Table 2: Physicochemical Properties

| Property | This compound | This compound Pinacol Ester |

| Appearance | Solid[7] | White to off-white or brown solid.[9] |

| Melting Point | Not widely reported | 157°C to 162°C[9] |

| Solubility | Low water solubility.[11] | Soluble in ethyl acetate, dichloromethane, chloroform, diethyl ether.[5] |

| Stability | Prone to dehydration to form boroxine anhydride.[4] | More stable than the free boronic acid, but is moisture and air sensitive.[5][11] |

| Storage | Store in a cool, dry place. | Store refrigerated under an inert atmosphere (e.g., Argon or Nitrogen).[11] |

Reactivity and Core Synthetic Application: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology provides a reliable and versatile route to biaryl compounds, which are prevalent motifs in drug discovery.[1][12]

The Catalytic Cycle: A Mechanistic Overview

The reaction's success hinges on a palladium catalyst, typically in the Pd(0) oxidation state, which orchestrates the coupling of the organoboron species with an organohalide (or triflate). The mechanism is a self-validating system, as the catalyst is regenerated at the end of each cycle.

-

Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[2]

-

Transmetalation: The organoborane (R²-BY₂) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate complex. This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new Pd(II) species bearing both organic fragments.[1][13] The choice of base is critical and can significantly influence reaction rates and yields.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond in the desired product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

The Pinacol Ester Advantage: A Matter of Stability and Practicality

While the free boronic acid is the active species in the transmetalation step, chemists often prefer to use its pinacol ester derivative for several compelling reasons:

-

Enhanced Stability: Pinacol esters are significantly more stable to air and moisture than their corresponding boronic acids.[5] They are less prone to protodeboronation (cleavage of the C-B bond by a proton source) and are not susceptible to forming cyclic boroxine anhydrides upon dehydration.

-

Ease of Purification: Pinacol esters are typically crystalline solids that are readily purified by standard techniques like recrystallization or column chromatography.[14] This ensures the use of a high-purity reagent, which is critical for reproducible and high-yielding reactions.

-

Controlled Release: In the reaction mixture, under basic aqueous conditions, the pinacol ester hydrolyzes in situ to generate the active boronic acid. This "slow release" mechanism can maintain a low, steady concentration of the reactive species, which can be beneficial for sensitive substrates.[15]

Experimental Protocol: A Validating System for Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling. The causality behind each step is explained to provide a framework for troubleshooting and adaptation.

General Procedure

Objective: To couple this compound pinacol ester with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

-

This compound pinacol ester (1.0 eq)

-

Aryl Halide (e.g., 4-bromoanisole) (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

-

Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 v/v)[15]

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the this compound pinacol ester (1.0 eq), the aryl halide (1.2 eq), and the base (2.0-3.0 eq).

-

Causality: Using an excess of the aryl halide can help drive the reaction to completion. The base is essential for activating the boronic ester for transmetalation.[13] Flame-drying the glassware removes adsorbed water, which can interfere with the catalyst.

-

-

Inerting the System: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation of the Pd(0) catalyst.

-

Causality: The Pd(0) species is electron-rich and readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which will halt the catalytic cycle.

-

-

Solvent and Catalyst Addition: Add the degassed solvent system via syringe. Finally, add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

-

Causality: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. Adding the catalyst last ensures it is introduced into an oxygen-free environment.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and allow it to stir vigorously for the required time (2-24 hours).

-

Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination.

-

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous wash removes the inorganic base and salts, simplifying the subsequent purification.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. Both the boronic acid and its pinacol ester are classified as hazardous chemicals.

-

Hazard Identification: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8]

-

Handling Precautions: Always handle this chemical in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][16] Avoid generating dust and avoid inhalation or contact with skin and eyes.[11]

-

Storage Conditions: To maintain product integrity, store the container tightly closed in a dry, cool, and well-ventilated place.[11] For the pinacol ester, storage under an inert atmosphere and refrigeration is recommended to prevent degradation from moisture and air.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[11]

Conclusion

This compound, particularly in its robust pinacol ester form, is a high-value chemical intermediate. Its utility is firmly grounded in the principles of the Suzuki-Miyaura cross-coupling reaction, offering a reliable pathway to substituted biaryl structures. A thorough understanding of its properties, the mechanistic underpinnings of its reactivity, and stringent adherence to safety and handling protocols are essential for leveraging this reagent to its full potential in the pursuit of novel therapeutics and advanced materials.

References

-

Fisher Scientific. (n.d.). Safety Data Sheet: 5-(Methoxycarbonyl)-2-methylphenylboronic acid pinacol ester. Retrieved from Fisher Scientific.[11]

-

ChemicalBook. (2023). This compound Safety Data Sheet. Retrieved from ChemicalBook.[6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53217136, this compound pinacol ester. Retrieved from PubChem.[8]

-

Thermo Fisher Scientific. (2023). Product Specification: 5-(Methoxycarbonyl)-2-methylphenylboronic acid pinacol ester, 95%. Retrieved from Thermo Fisher Scientific.[9]

-

J&K Scientific. (n.d.). (5-(Methoxycarbonyl)-2-methylphenyl)boronic acid. Retrieved from J&K Scientific.[17]

-

Sigma-Aldrich. (2023). Safety Data Sheet: p-Tolylboronic acid. Retrieved from Sigma-Aldrich.[18]

-

PubChemLite. (n.d.). This compound pinacol ester (C15H21BO4). Retrieved from PubChemLite.[19]

-

Fluorochem. (n.d.). (5-(Methoxycarbonyl)-2-methylphenyl)boronic acid. Retrieved from Fluorochem.[7]

-

The Royal Society of Chemistry. (2015). Supporting Information for a publication. Retrieved from The Royal Society of Chemistry.[14]

-

ChemicalBook. (2023). 4-IODO-2-CYANOPYRIDINE. Retrieved from ChemicalBook.[20]

-

BLD Pharm. (n.d.). 4-Iodopicolinonitrile | 913836-19-8. Retrieved from BLD Pharm.[21]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia.[1]

-

TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methoxy-2-methylphenylboronic Acid. Retrieved from TCI Chemicals.[4]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Harvard University.[15]

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methylphenylboronic acid. Retrieved from AK Scientific, Inc.[16]

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.[2]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[13]

-

Sigma-Aldrich. (n.d.). (6-Chloro-2-methylpyridin-3-yl)boronic acid. Retrieved from Sigma-Aldrich.[22]

-

Sigma-Aldrich. (2014). Safety Data Sheet: 5-Amino-2-methylphenylboronic acid pinacol ester. Retrieved from Sigma-Aldrich.[23]

-

ChemScene. (n.d.). (6-Chloro-2-methylpyridin-3-yl)boronic acid | 913836-15-4. Retrieved from ChemScene.[24]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from YouTube.[25]

-

Alfa Chemistry. (n.d.). CAS 913836-11-0 6-Carboxypyridine-3-boronic acid. Retrieved from Alfa Chemistry.[26]

-

United States Biological. (n.d.). Data Sheet: this compound pinacol ester. Retrieved from United States Biological.[27]

-

Xummed. (n.d.). 5-(Methoxycarbonyl)-2-methylphenylboronic acid pinacol ester, 95%. Retrieved from Xummed.[28]

-

Chem-Impex. (n.d.). 2-(Methoxycarbonyl)phenylboronic acid. Retrieved from Chem-Impex.[29]

-

Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester. Retrieved from Frontier Specialty Chemicals.[5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16414242, (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid. Retrieved from PubChem.[30]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.[3]

-

TCI Chemicals. (n.d.). 2-Methoxy-5-methylphenylboronic Acid. Retrieved from TCI Chemicals.

-

Indagoo. (n.d.). 3-METHOXYCARBONYL-5-METHYLPHENYLBORONIC ACID PINACOL ESTER. Retrieved from Indagoo.[31]

-

MDPI. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from MDPI.[12]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11600797, 5-(Methoxycarbonyl)thiophene-2-boronic acid. Retrieved from PubChem.[32]

-

AChemBlock. (n.d.). 5-(Methoxymethoxy)-2-methylphenylboronic acid 96%. Retrieved from AChemBlock.[33]

-

ChemicalBook. (2023). 2-(METHOXYCARBONYL)-5-METHYLPHENYLBORONIC ACID. Retrieved from ChemicalBook.[34]

-

Biotuva Life Sciences. (n.d.). (5-(Methoxycarbonyl)-2-methylphenyl)boronic acid. Retrieved from Biotuva Life Sciences.[10]

-

Tokyo Chemical Industry. (n.d.). 2-Methylphenylboronic Acid. Retrieved from Tokyo Chemical Industry.

-

PubMed. (2014). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. Retrieved from PubMed.[35]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from Organic Syntheses.[36]

-

Sigma-Aldrich. (n.d.). 2-(Methoxymethoxy)-5-methylphenylboronic acid. Retrieved from Sigma-Aldrich.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound pinacol ester | C15H21BO4 | CID 53217136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. (5-(Methoxycarbonyl)-2-methylphenyl)boronic acid – Biotuva Life Sciences [biotuva.com]

- 11. fishersci.ca [fishersci.ca]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. rsc.org [rsc.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. aksci.com [aksci.com]

- 17. jk-sci.com [jk-sci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. PubChemLite - this compound pinacol ester (C15H21BO4) [pubchemlite.lcsb.uni.lu]

- 20. 4-IODO-2-CYANOPYRIDINE | 913836-19-8 [chemicalbook.com]

- 21. 913836-19-8|4-Iodopicolinonitrile|BLD Pharm [bldpharm.com]

- 22. (6-Chloro-2-methylpyridin-3-yl)boronic acid | 913836-15-4 [sigmaaldrich.com]

- 23. canbipharm.com [canbipharm.com]

- 24. chemscene.com [chemscene.com]

- 25. youtube.com [youtube.com]

- 26. alfa-chemistry.com [alfa-chemistry.com]

- 27. dev.usbio.net [dev.usbio.net]

- 28. chimmed.ru [chimmed.ru]

- 29. chemimpex.com [chemimpex.com]

- 30. (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid | C10H13BO6 | CID 16414242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. 3-METHOXYCARBONYL-5-METHYLPHENYLBORONIC ACID PINACOL ESTER [cymitquimica.com]

- 32. 5-(Methoxycarbonyl)thiophene-2-boronic acid | C6H7BO4S | CID 11600797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. 5-(Methoxymethoxy)-2-methylphenylboronic acid 96% | CAS: 341006-18-6 | AChemBlock [achemblock.com]

- 34. 2-(METHOXYCARBONYL)-5-METHYLPHENYLBORONIC ACID | 2225178-96-9 [chemicalbook.com]

- 35. Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Organic Syntheses Procedure [orgsyn.org]

5-Methoxycarbonyl-2-methylphenylboronic acid CAS number 876189-18-3

An In-depth Technical Guide to 5-Methoxycarbonyl-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound, bearing the CAS number 876189-18-3, is a specialized organoboron compound that has emerged as a crucial building block in contemporary organic chemistry.[1][2] Its unique trifunctional substitution pattern—a boronic acid, a methyl group, and a methoxycarbonyl group on a phenyl ring—offers a strategic combination of reactivity and steric influence. This makes it a highly valuable reagent, particularly in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Boronic acids are prized for their stability, low toxicity, and versatile reactivity, serving as key intermediates in a variety of chemical transformations.[3] Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most prominent application, allowing for the precise formation of carbon-carbon bonds.[5][6] The specific arrangement of substituents on this compound allows researchers to introduce a sterically defined and electronically modulated fragment into a target molecule, a feature of significant interest in the rational design of new chemical entities. This guide provides a comprehensive overview of its properties, core applications, and practical methodologies for its use in the laboratory.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization.

| Property | Data |

| IUPAC Name | (5-methoxycarbonyl-2-methylphenyl)boronic acid |

| CAS Number | 876189-18-3 |

| Molecular Formula | C₉H₁₁BO₄ |

| Molecular Weight | 193.99 g/mol |

| Appearance | Typically a solid |

| Purity | Commercially available with ≥95% purity |

| InChI Key | PGNCKSWGMBDXGE-UHFFFAOYSA-N |

Stability and Storage

Like many boronic acids, this compound requires careful handling to maintain its integrity. Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic anhydride trimers known as boroxines.[7] While this process is often reversible upon exposure to water, the presence of boroxines can complicate reaction stoichiometry and kinetics.

Storage Recommendations:

-

Environment: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9]

-

Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from air and moisture.[8]

-

Temperature: Refrigeration is often advised to maintain product quality.[8]

Safety and Hazard Information

Based on available safety data sheets (SDS), this compound should be handled with standard laboratory precautions.[2]

-

Hazards: It is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[2][8] Ensure adequate ventilation or work within a fume hood.[8]

Core Application: The Suzuki-Miyaura Coupling Reaction

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation is one of the most powerful methods for constructing C(sp²)–C(sp²) bonds.[5]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a palladium-based catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.[6]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. laballey.com [laballey.com]

A-Z Guide to the Synthesis of 5-Methoxycarbonyl-2-methylphenylboronic Acid: A Technical Guide for Advanced Research and Development

Abstract

5-Methoxycarbonyl-2-methylphenylboronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, primarily utilized as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions.[1][2] This in-depth technical guide provides a comprehensive overview of the predominant synthetic route to this valuable compound. We will delve into the strategic considerations behind the selection of starting materials, provide a mechanistic exploration of the key transformations, and offer detailed, field-tested experimental protocols. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the drug development and chemical synthesis sectors, enabling a proficient and fundamental understanding of the synthesis of this compound.

Introduction: Strategic Importance of this compound

The utility of arylboronic acids and their derivatives in carbon-carbon bond formation is well-established, with the Suzuki-Miyaura coupling reaction standing as a cornerstone of modern synthetic organic chemistry.[1][3] this compound, in particular, offers a unique combination of functionalities: a boronic acid moiety for palladium-catalyzed cross-coupling, a methyl ester for potential subsequent transformations, and a methyl group that can influence the steric and electronic properties of the final product. This trifunctional characteristic makes it a highly sought-after intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

The primary and most efficient synthetic pathway to this compound commences with the commercially available and relatively inexpensive starting material, 3-bromo-4-methylbenzoic acid. The synthesis unfolds in two key stages:

-

Esterification: The carboxylic acid of 3-bromo-4-methylbenzoic acid is converted to its corresponding methyl ester, methyl 3-bromo-4-methylbenzoate. This step serves to protect the carboxylic acid functionality and enhance the solubility of the intermediate in organic solvents.

-

Miyaura Borylation: The aryl bromide of methyl 3-bromo-4-methylbenzoate is then transformed into the desired boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation reaction.[4][5] This is followed by hydrolysis to yield the final product.

This guide will now proceed to a detailed examination of each of these synthetic steps, providing both the theoretical underpinnings and practical, step-by-step instructions.

Synthesis of the Precursor: Methyl 3-bromo-4-methylbenzoate

The initial step in our synthetic sequence is the esterification of 3-bromo-4-methylbenzoic acid. This can be achieved through several standard methods. We will focus on a robust and scalable acid-catalyzed esterification using methanol.

Mechanistic Insight: Fischer Esterification

The acid-catalyzed esterification, or Fischer esterification, is a classic organic reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). The subsequent elimination of a water molecule yields the desired ester. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.

Experimental Protocol: Synthesis of Methyl 3-bromo-4-methylbenzoate

Materials:

-

3-bromo-4-methylbenzoic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.30 mmol) in methanol (20 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[6]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.04 ml) to the suspension.[6]

-

Heat the reaction mixture to 60°C and stir for 42 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol.[6]

-

Dissolve the resulting residue in ethyl acetate.[6]

-

Wash the organic phase with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromo-4-methylbenzoate as an oil.[6] The product is often of sufficient purity to be used in the next step without further purification.

An alternative method involves the use of oxalyl chloride to form the acid chloride, which then reacts with methanol. This method is often faster but requires handling of the corrosive and moisture-sensitive oxalyl chloride.[7]

The Core Transformation: Miyaura Borylation

The cornerstone of this synthesis is the Miyaura borylation, a powerful palladium-catalyzed cross-coupling reaction that installs a boronic ester group onto an aryl halide.[4][8]

Mechanistic Insight: The Catalytic Cycle

The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (methyl 3-bromo-4-methylbenzoate) to form a Pd(II) intermediate.

-

Transmetalation: The Pd(II) complex then reacts with bis(pinacolato)diboron in the presence of a base (commonly potassium acetate). The base is believed to activate the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the bromide.[5][9]

-

Reductive Elimination: The resulting Pd(II) species, now bearing both the aryl group and the boryl group, undergoes reductive elimination to furnish the desired aryl boronic ester and regenerate the active Pd(0) catalyst, thus completing the cycle.

Caption: Simplified catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound pinacol ester

Materials:

-

Methyl 3-bromo-4-methylbenzoate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 3-bromo-4-methylbenzoate, bis(pinacolato)diboron (typically 1.1-1.5 equivalents), potassium acetate (typically 3 equivalents), and PdCl₂(dppf) (typically 1-3 mol%).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-100°C and stir for several hours (the reaction progress should be monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound pinacol ester.[10][11]

Hydrolysis to the Boronic Acid (Optional but often performed in situ)

While the pinacol ester is often stable and can be used directly in subsequent Suzuki-Miyaura couplings, the free boronic acid is sometimes desired.[12] The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid, such as HCl, or by transesterification with a diol that forms a less stable boronic ester.

Quantitative Data Summary

| Step | Reactants | Reagents | Product | Typical Yield |

| 1. Esterification | 3-bromo-4-methylbenzoic acid, Methanol | H₂SO₄ (cat.) | Methyl 3-bromo-4-methylbenzoate | >95%[6] |

| 2. Miyaura Borylation | Methyl 3-bromo-4-methylbenzoate, Bis(pinacolato)diboron | PdCl₂(dppf), KOAc | This compound pinacol ester | 60-90% |

Conclusion and Future Perspectives

The synthesis of this compound is a robust and well-established process that relies on fundamental and powerful transformations in organic chemistry. The two-step sequence of Fischer esterification followed by a Miyaura borylation provides a reliable and scalable route to this important building block. The mild conditions and broad functional group tolerance of the Miyaura borylation make it particularly suitable for the synthesis of this and other substituted arylboronic acids.[5] As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the efficient synthesis of versatile intermediates like this compound will remain a critical endeavor. Future research may focus on developing even more sustainable and cost-effective catalytic systems for the borylation step, potentially utilizing more earth-abundant metals or exploring base-free conditions.[9]

References

-

Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

-

Wikipedia. (2023). Miyaura borylation. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

ACS Publications. (2021). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

-

PubChem. (n.d.). This compound pinacol ester. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound pinacol ester (C15H21BO4). Retrieved from [Link]

-

ResearchGate. (2006). Miyaura borylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. PubChemLite - this compound pinacol ester (C15H21BO4) [pubchemlite.lcsb.uni.lu]

- 11. This compound pinacol ester | C15H21BO4 | CID 53217136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Methoxycarbonyl-2-methylphenylboronic Acid: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycarbonyl-2-methylphenylboronic acid, a bifunctional organoboron compound, has emerged as a valuable reagent in contemporary organic synthesis. Its unique structural features—a boronic acid moiety ortho to a methyl group and para to a methoxycarbonyl group—render it a versatile building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its utility in the development of complex molecules relevant to the pharmaceutical and materials science industries. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an attractive tool for the synthesis of intricate molecular architectures.

Physicochemical Properties and Molecular Structure

This compound is typically a white to off-white solid.[1] A comprehensive summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| IUPAC Name | (5-Methoxycarbonyl-2-methylphenyl)boronic acid | [2] |

| CAS Number | 876189-18-3 | [3] |

| Molecular Formula | C9H11BO4 | [4] |

| Molecular Weight | 193.99 g/mol | [4] |

| Canonical SMILES | COC(=O)C1=CC=C(C)C(B(O)O)=C1 | [2] |

| Physical State | Solid | [1] |

The molecular structure of this compound, characterized by a benzene ring substituted with a boronic acid, a methyl group, and a methoxycarbonyl group, is depicted below.

Figure 1: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A common strategy involves the borylation of an appropriately substituted aryl halide.

Experimental Protocol: Synthesis from Methyl 3-bromo-4-methylbenzoate

A plausible and efficient synthesis route starts with methyl 3-bromo-4-methylbenzoate. The synthesis of this precursor is well-documented.[5] The subsequent step is a Miyaura borylation reaction.

Figure 2: General workflow for the synthesis of this compound.

Step 1: Synthesis of Methyl 3-bromo-4-methylbenzoate

This starting material can be prepared from 3-bromo-4-methylbenzoic acid through esterification.[5]

Step 2: Miyaura Borylation to form the Pinacol Ester

The pinacol ester of this compound is often synthesized first due to its enhanced stability, making it easier to handle and purify.[6]

-

To a solution of methyl 3-bromo-4-methylbenzoate in a suitable solvent such as dioxane, add bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction is subjected to an aqueous workup, and the crude product is purified by column chromatography to yield methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.[6]

Step 3: Hydrolysis to the Boronic Acid

The pinacol ester can be hydrolyzed to the desired boronic acid, for example, by treatment with an aqueous acid.

Characterization

The structural integrity of this compound and its pinacol ester is confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the aromatic, methyl, and methoxycarbonyl protons and carbons in their expected chemical environments. For the pinacol ester, the ¹H-NMR spectrum is expected to be consistent with the proposed structure.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the B-O, C=O, and C-O bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.

-

Melting Point: The melting point of the pinacol ester is reported to be in the range of 157-162 °C.[6]

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in many biologically active compounds.[7]

The Suzuki-Miyaura Cross-Coupling Reaction

The general mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the methoxycarbonyl group on the boronic acid provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. The methyl group can influence the steric environment around the boronic acid, potentially affecting reaction rates and selectivities.

Utility in Drug Discovery and Development

Arylboronic acids are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The ability to construct complex biaryl structures via Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry. While a specific, named drug synthesized using this compound is not readily found in the searched literature, its structural motif is highly relevant to the synthesis of compounds targeting a wide range of biological targets. The ester functionality can act as a bioisostere for other functional groups or be a key interaction point with a biological receptor.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers and scientists in both academic and industrial settings. The strategic placement of its functional groups allows for the efficient construction of complex molecular frameworks, which is of particular importance in the fields of drug discovery and materials science. As the demand for novel and intricate molecules continues to grow, the importance of reagents such as this compound in enabling their synthesis is set to increase.

References

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]

-

PubChem. (n.d.). This compound pinacol ester. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound pinacol ester (C15H21BO4). Retrieved from [Link]

-

PubChem. (n.d.). (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. Retrieved from [Link]

Sources

- 1. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid | C9H11BO4 | CID 22171419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Key literature on ortho-substituted phenylboronic acids

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Ortho-Substituted Phenylboronic Acids

Authored by Gemini, Senior Application Scientist

Introduction: The Unique Challenge and Opportunity of Ortho-Substitution

Phenylboronic acids are foundational reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] While the chemistry of their meta- and para- substituted counterparts is well-established, the introduction of a substituent at the ortho- position presents a unique confluence of steric and electronic challenges that has historically rendered them difficult substrates. This guide provides an in-depth exploration of the core literature surrounding ortho-substituted phenylboronic acids, offering researchers, scientists, and drug development professionals a sophisticated understanding of their properties, synthesis, and strategic applications.

The proximity of a substituent to the boronic acid moiety profoundly influences the molecule's behavior.[3] It can lead to intramolecular interactions, alter the acidity of the boron center, and, most significantly, impose severe steric hindrance that impedes key steps in catalytic cycles.[3][4] However, overcoming these challenges has unlocked powerful synthetic strategies for constructing sterically congested molecules, such as tetra-ortho-substituted biaryls, which are crucial scaffolds in pharmaceuticals, agrochemicals, and materials science.[5][6] This guide will dissect the causality behind experimental choices, detailing the evolution of catalyst systems and reaction protocols designed to tame the unique reactivity of these indispensable building blocks.

The Influence of the Ortho-Substituent: Physicochemical Properties

The defining characteristic of an ortho-substituted phenylboronic acid is the intimate interaction between the substituent and the B(OH)₂ group. This relationship governs the compound's structure, acidity, and susceptibility to side reactions.

Steric and Electronic Effects

An ortho-substituent exerts a direct steric shield around the boron center. This bulkiness can hinder the approach of reactants, particularly the palladium center during the transmetalation step of the Suzuki-Miyaura reaction.[4] Furthermore, the electronic nature of the substituent modulates the Lewis acidity of the boron atom.[3] Electron-withdrawing groups increase acidity, which can be crucial for applications in catalysis and sensing, while electron-donating groups can decrease it.[3][7]

Intramolecular Interactions and Acidity

Unlike meta- and para- isomers, ortho-substituted compounds can form intramolecular hydrogen bonds or dative bonds between the substituent and the boronic acid group.[3] For example, ortho-azo substituted phenylboronic acids can form a B-N dative bond, a phenomenon that has been cleverly exploited in the design of colorimetric sugar sensors.[8][9] The formation of these intramolecular interactions can stabilize the molecule but also complicates its reactivity profile. The acidity of ortho-substituted phenylboronic acids often deviates from predictable trends seen with meta- and para- isomers due to these complex steric and intramolecular forces.[3]

The Pervasive Challenge of Protodeboronation

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a significant undesired side reaction for all boronic acids, but it can be particularly pronounced for certain ortho-substituted variants.[10][11] The rate of protodeboronation is highly dependent on the reaction medium (especially the presence of water), pH, and the electronic nature of the aryl group.[10][12][13] For instance, electron-deficient arylboronates with two ortho electron-withdrawing groups can undergo facile base-promoted deboronation.[14] Similarly, ortho- and para-phenol boronic acids have been shown to be unstable, undergoing thermal protodeboronation in the presence of water.[11][12] Understanding and mitigating this pathway is critical for achieving high yields in synthetic applications.

Synthesis of Ortho-Substituted Phenylboronic Acids

The preparation of sterically hindered boronic acids requires methods that can overcome the challenge of introducing a boron moiety next to an existing substituent.

Directed Ortho-Metalation and In Situ Trapping

A highly effective and experimentally straightforward strategy is the directed ortho-lithiation of a substituted arene, followed by quenching the unstable lithio intermediate with a boron electrophile like triisopropyl borate, B(OiPr)₃.[15] The key to success with sensitive substrates is the use of a non-nucleophilic, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) in combination with the borate ester.[15] This approach allows the reaction to proceed under mild conditions (−78 °C), preserving functionalities like esters, nitriles, and halogens that are often incompatible with traditional organolithium chemistry.[15] The resulting boronic esters are typically isolated as stable, non-hygroscopic adducts, for example, with neopentyl glycol.[15]

Experimental Protocol: Synthesis of an Ortho-Substituted Arylboronic Ester

This protocol is adapted from the work of K. Indukuri and A. D. Gudmundsson for the synthesis of 2-chlorophenylboronic acid neopentyl glycol ester.[15]

Reagents & Equipment:

-

Chlorobenzene

-

Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Neopentyl glycol

-

Standard Schlenk line and glassware for air-sensitive reactions

-

Dry ice/acetone bath

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add LTMP (1.5 equivalents) to the cooled THF.

-

Substrate & Electrophile Addition: In a separate flask, pre-mix chlorobenzene (1.0 equivalent) and triisopropyl borate (2.0 equivalents) in anhydrous THF. Add this mixture dropwise to the LTMP solution at -78 °C over 30 minutes. The in situ trapping of the lithiated intermediate is crucial to prevent side reactions like benzyne formation.[15]

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

-

Quenching & Esterification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Add neopentyl glycol (1.5 equivalents) and stir vigorously for 1 hour to form the stable boronic ester.

-

Workup & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure arylboronic ester 4 in high yield (typically >95%).[15]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of an ortho-substituted arylboronic ester.

Overcoming Steric Hindrance in Suzuki-Miyaura Coupling

The synthesis of di-, tri-, and especially tetra-ortho-substituted biaryls via Suzuki-Miyaura coupling is a formidable challenge.[5] The steric bulk on both coupling partners impedes the catalytic cycle, necessitating the development of highly specialized catalyst systems.

Mechanistic Bottlenecks

The conventional Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[16] Ortho-substituents create significant kinetic barriers at two of these stages:

-

Transmetalation: The transfer of the aryl group from boron to the palladium center is often the rate-limiting step. Steric clash between the ortho-substituents on the boronic acid, the ligands on the palladium, and the other aryl group on the metal center severely slows this step.

-

Reductive Elimination: The final C-C bond-forming step can also be hindered. The bulky groups on the palladium intermediate must orient correctly for the bond to form, a process which is sterically disfavored.

The Evolution of Ligand Design

The solution to these challenges lies in rational ligand design. The goal is to create a palladium center that is both reactive enough to undergo oxidative addition but also accessible enough to facilitate the difficult transmetalation and reductive elimination steps.

-

Bulky, Electron-Rich Phosphines: The breakthrough came with the development of bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos).[5] These ligands promote the formation of a monoligated LPd(0) species, which is highly reactive. The "flexible steric bulk" allows the ligand to "open up" to accommodate the hindered substrates during the key catalytic steps.[17] SPhos, for example, has demonstrated unprecedented activity in coupling extremely hindered aryl halides and boronic acids, even at very low catalyst loadings.[5]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium.[17] This stability prevents catalyst decomposition at the high temperatures often required for hindered couplings. Robust acenaphthoimidazolylidene palladium complexes, for instance, have proven to be highly efficient catalysts for forming tri- and tetra-ortho-substituted biaryls in excellent yields.[17]

-

Electronic Control & Secondary Interactions: More recent strategies focus on fine-tuning the electronic properties of the ligand to accelerate reductive elimination. By introducing a strong electron-withdrawing group like a heptafluorotolyl group into a Buchwald-type ligand, the resulting complex (HFTPhos) showed significantly higher catalytic activity, allowing catalyst loadings to be reduced to as low as 0.001 mol% for tri-ortho-substituted biaryls.[6]

Catalytic Cycle for Hindered Suzuki-Miyaura Coupling ```dot

Caption: Reversible sugar binding mechanism in an ortho-azo boronic acid sensor.

Organocatalysis

The Lewis acidity of the boron center allows boronic acids to act as organocatalysts for various transformations. The ortho-substituent plays a key role in modulating this catalytic activity. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for the dehydrative amidation of carboxylic acids and amines. [7]Mechanistic studies suggest that the ortho-trifluoromethyl group is crucial for preventing catalyst deactivation, enabling the formation of the active catalytic species. [7]

Future Outlook

The study of ortho-substituted phenylboronic acids continues to be a vibrant area of research. Future advancements will likely focus on the development of even more active and general catalyst systems, particularly nickel-based catalysts, which offer a more sustainable and cost-effective alternative to palladium. [18]The design of novel ligands that can overcome even greater steric challenges will remain a priority. [19]Furthermore, the unique reactivity of these compounds will undoubtedly be exploited in new catalytic transformations and for the creation of advanced functional materials and precision medicines. [20]As our understanding of the subtle interplay between steric and electronic effects grows, so too will our ability to harness these challenging molecules for chemical innovation.

References

-

Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Journal of the American Chemical Society, 135(6), 2056-2059. [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14142-14150. [Link]

-

Dąbrowski, M., & Jurczak, J. (2017). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

-

Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

-

Miyaguchi, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

-

Ito, S., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Advances, 11(23), 13931-13935. [Link]

-

Egawa, Y., Gotoh, R., & Anzai, J. I. (2007). Ortho-azo substituted phenylboronic acids for colorimetric sugar sensors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3789-3792. [Link]

-

Indukuri, K., & Gudmundsson, A. D. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(12), 1841-1843. [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4795-4807. [Link]

-

Kim, J., et al. (2016). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 14(2), 523-530. [Link]

-

Shields, J. D., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]

-

Kim, J., & Cheon, C. H. (2016). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 81(15), 6363-6372. [Link]

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Sci-Hub. [Link]

-

Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]

-

Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. [Link]

-

Nykaza, T. V. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest Dissertations Publishing. [Link]

-

Wiskur, S. L., et al. (2008). ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Journal of Chemical Research, 2008(8), 441-445. [Link]

-

Egawa, Y., Gotoh, R., Niina, S., & Anzai, J. I. (2007). Ortho-azo substituted phenylboronic acids for colorimetric sugar sensors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3789-3792. [Link]

-

Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]

-

Cwynar, M., et al. (2017). Regio-and atropselective synthesis of selected ortho-phenyl substituted arylpyridine derivatives. ResearchGate. [Link]

-

Kim, J., & Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2736-2745. [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2011). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 47(39), 11095-11097. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282-1294. [Link]

-

Al-Najjar, G. A., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules. [Link]

-

Dowlut, M., & Hall, D. G. (2006). Phenylboronic acids-based diagnostic and therapeutic applications. Current Medicinal Chemistry, 13(13), 1539-1554. [Link]

-

ResearchGate. (n.d.). A general protodeboronation reaction. [Link]

-

ResearchGate. (n.d.). ortho-Substituted fluorescent aryl monoboronic acid displays physiological binding of D-glucose. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Scilit. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

-

Cwynar, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235-2244. [Link]

-

Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(9), 5029-5087. [Link]

-

Wang, R., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(11), 978. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

-

Moir, J., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society, 139(29), 9943-9946. [Link]

-

Zhang, Y., et al. (2023). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science, 11(13), 4536-4552. [Link]

-

ResearchGate. (n.d.). Investigating ortho substitution hindrance. [Link]

-

Silva, F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1266. [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Ortho-azo substituted phenylboronic acids for colorimetric sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. storkapp.me [storkapp.me]

- 10. Protodeboronation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids | Scilit [scilit.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. wwjmrd.com [wwjmrd.com]

- 17. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Methoxycarbonyl-2-methylphenylboronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxycarbonyl-2-methylphenylboronic acid, a key building block in modern organic synthesis, has emerged as a valuable reagent, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of this compound, delving into its historical context within the development of boronic acids, detailing robust synthetic methodologies, and exploring its applications as a versatile intermediate. By offering insights into the causality behind experimental choices and providing detailed protocols, this guide serves as a practical resource for researchers leveraging this important synthetic tool.

Introduction: The Rise of a Versatile Building Block

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the art of carbon-carbon bond formation.[1][2] This powerful transformation, which joins an organoboron species with an organic halide, has become a cornerstone of medicinal chemistry and materials science.[3] Central to the success of the Suzuki-Miyaura coupling is the availability of a diverse array of functionalized boronic acids. This compound (CAS No. 876189-18-3) represents a strategically important member of this class of reagents, offering a unique combination of steric and electronic properties that enable the synthesis of highly substituted biaryl compounds.[4][5]

The presence of a methyl group ortho to the boronic acid moiety and a methoxycarbonyl group at the 5-position provides chemists with multiple avenues for further molecular elaboration. This guide will explore the discovery and historical context of this compound, provide detailed synthetic protocols, and discuss its applications in contemporary chemical synthesis.

Historical Context and Discovery

While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the widespread use of this functional group in organic synthesis is a much more recent phenomenon.[6] The true potential of boronic acids was unlocked with the development of the Suzuki-Miyaura coupling in the late 1970s.[1] This Nobel Prize-winning reaction demonstrated the utility of organoboron compounds as stable, readily handled, and highly functional group tolerant coupling partners.

The specific discovery of this compound is not attributed to a single seminal publication but rather emerged from the broader effort to expand the toolkit of functionalized boronic acids for use in drug discovery and materials science. Its prevalence in the patent literature from the early 2000s onwards suggests its development was driven by the need for specific substitution patterns in the synthesis of complex target molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids. The most common and reliable approach involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.

Preferred Synthetic Route: Grignard-Mediated Borylation

This method utilizes the readily available starting material, methyl 3-bromo-4-methylbenzoate, to generate a Grignard reagent, which is then reacted with a trialkyl borate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 3-bromo-4-methylbenzoate

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Under an inert atmosphere (argon or nitrogen), add anhydrous THF to cover the magnesium.

-

Dissolve methyl 3-bromo-4-methylbenzoate (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension and gently heat to initiate the reaction.

-

Once the reaction has initiated (as evidenced by a color change and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford a white to off-white solid.

-

Alternative Synthetic Route: Organolithium-Mediated Borylation

An alternative to the Grignard-based method involves the use of an organolithium intermediate, which can be generated via lithium-halogen exchange. This method is often faster but requires more stringent anhydrous conditions and lower temperatures.

Causality Behind Experimental Choices:

-

Choice of Organometallic Reagent: The Grignard reagent is generally preferred for its lower reactivity and higher functional group tolerance compared to the corresponding organolithium species, making the reaction more robust and scalable.

-

Borylation Agent: Triisopropyl borate is often used due to its steric bulk, which can help to prevent the formation of over-arylated boron species.

-

Temperature Control: The borylation step is performed at low temperatures to minimize side reactions, such as the reaction of the organometallic intermediate with the ester functionality.

-

Hydrolysis: Acidic workup is crucial for the efficient hydrolysis of the boronate ester to the desired boronic acid.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 876189-18-3[4][5] |

| Molecular Formula | C₉H₁₁BO₄ |

| Molecular Weight | 193.99 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. Its utility stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in biologically active compounds.

The strategic placement of the methyl and methoxycarbonyl groups allows for post-coupling modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. The methyl group can also be a site for further functionalization, although this is less common.

Conclusion

This compound has established itself as a key building block for the synthesis of complex organic molecules. While its specific discovery is not documented in a singular, seminal publication, its emergence is a testament to the ongoing development of novel reagents for powerful synthetic methodologies like the Suzuki-Miyaura reaction. The synthetic routes detailed in this guide are robust and adaptable, providing a solid foundation for the preparation of this versatile compound. As the demand for structurally complex and functionally diverse molecules continues to grow, the importance of reagents such as this compound in enabling innovation in drug discovery and materials science is set to increase.

References

-

J&K Scientific. (5-(Methoxycarbonyl)-2-methylphenyl)boronic acid | 876189-18-3. [Link]

- Google Patents.

-

Wikipedia. Suzuki reaction. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

PubChem. (5-(Methoxycarbonyl)-2-methylphenyl)boronic acid. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Utility of 5-Methoxycarbonyl-2-methylphenylboronic Acid: A Guide for Organic Chemists

In the landscape of modern organic synthesis, the quest for efficient and versatile methods to construct carbon-carbon bonds remains a paramount objective. Among the myriad of tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its broad functional group tolerance and reliability in forging biaryl linkages. Central to this powerful transformation is the organoboron reagent. This guide focuses on a particularly valuable, yet nuanced, building block: 5-Methoxycarbonyl-2-methylphenylboronic acid (CAS 876189-18-3).

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It aims to provide not just procedural details, but also a deeper understanding of the causality behind experimental choices, ensuring both reproducibility and the capacity for rational optimization.

The Strategic Advantage of this compound